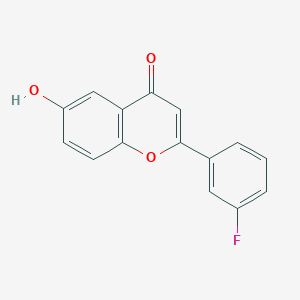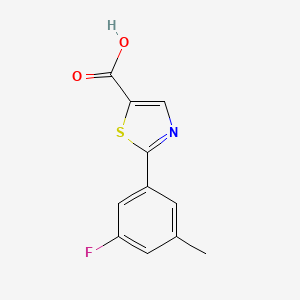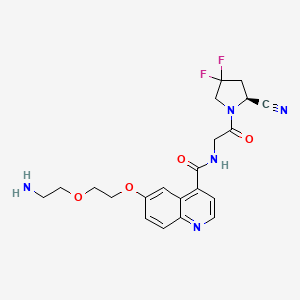
N-(2-Chloro-6-formylpyridin-4-YL)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-6-formylpyridin-4-YL)acetamide is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a chloro group, a formyl group, and an acetamide group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-formylpyridin-4-YL)acetamide typically involves the reaction of 2-chloro-6-formylpyridine with acetamide under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
N-(2-Chloro-6-formylpyridin-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-(2-Chloro-6-carboxypyridin-4-YL)acetamide.
Reduction: N-(2-Chloro-6-hydroxymethylpyridin-4-YL)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-Chloro-6-formylpyridin-4-YL)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-Chloro-6-formylpyridin-4-YL)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chloro group can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but these interactions are believed to contribute to its observed effects.
相似化合物的比较
Similar Compounds
- N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
- N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide
Uniqueness
N-(2-Chloro-6-formylpyridin-4-YL)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C8H7ClN2O2 |
|---|---|
分子量 |
198.60 g/mol |
IUPAC 名称 |
N-(2-chloro-6-formylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C8H7ClN2O2/c1-5(13)10-6-2-7(4-12)11-8(9)3-6/h2-4H,1H3,(H,10,11,13) |
InChI 键 |
CYICVMKUJJWEOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=NC(=C1)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)

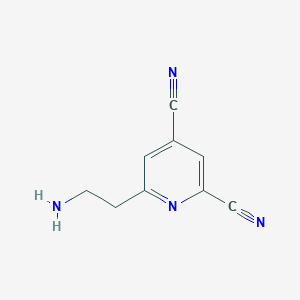
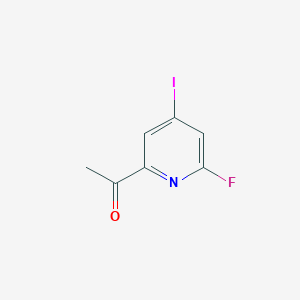
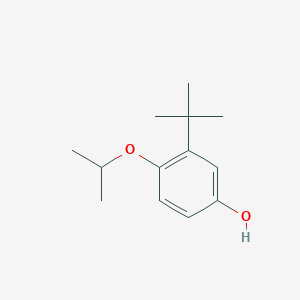
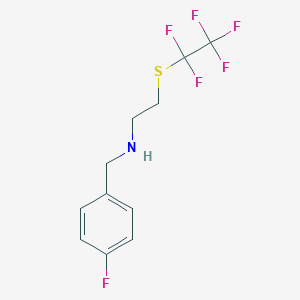

![2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14854108.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14854117.png)
